

Purity and appearance of 7-Bromo-2-methylquinoline solid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-2-methylquinoline**

Cat. No.: **B1280046**

[Get Quote](#)

An In-depth Technical Guide on the Purity and Appearance of **7-Bromo-2-methylquinoline Solid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of solid **7-Bromo-2-methylquinoline** (CAS No: 4965-34-8). The document details its physical and chemical properties, standardized methodologies for purity assessment, and a general workflow for its analysis, designed to meet the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties and Appearance

7-Bromo-2-methylquinoline is a heterocyclic compound with a quinoline backbone, featuring a bromine atom at the 7-position and a methyl group at the 2-position.^[1] In its solid state, it typically appears as a light brown powder.^[2] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of **7-Bromo-2-methylquinoline**

Property	Value
CAS Number	4965-34-8
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol [1] [3]
Appearance	Light brown powder [2]
Melting Point	77-79 °C [2]
Purity (Typical)	≥99% [2]
Solubility	Data not widely available, but likely soluble in organic solvents like methanol and DMSO.

Note: Some suppliers, such as Sigma-Aldrich, state that they do not perform analytical testing on this product and the buyer is responsible for confirming its purity.

Experimental Protocols for Purity and Characterization

Accurate determination of the purity and identity of **7-Bromo-2-methylquinoline** is crucial for its application in research and development. The following are standard experimental protocols that can be employed.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.

Methodology:

- Sample Preparation: A small, dry sample of **7-Bromo-2-methylquinoline** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.

- Measurement:
 - A preliminary rapid heating is performed to determine an approximate melting point.
 - A second, more precise measurement is conducted with a slow heating rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

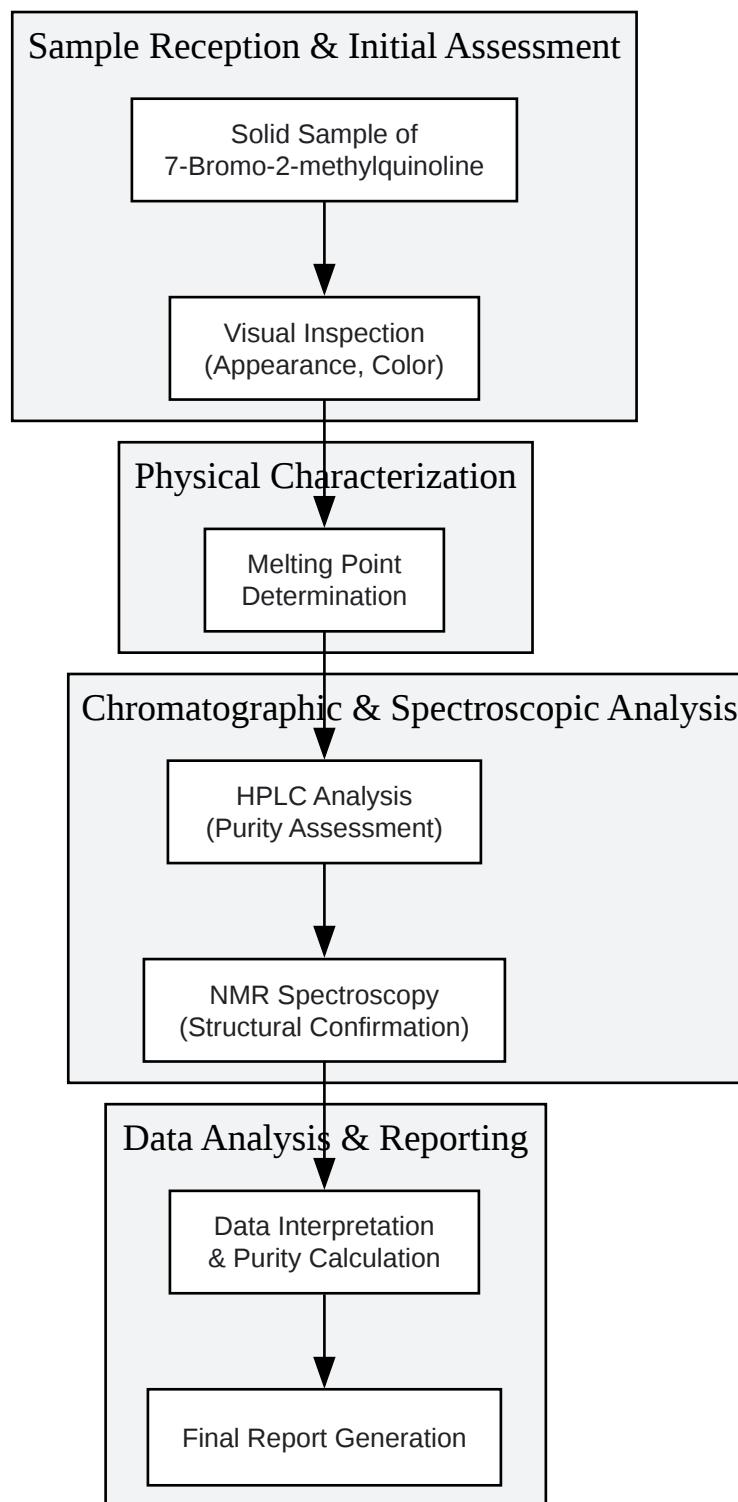
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.^[4] A reversed-phase HPLC method is generally suitable for quinoline derivatives.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm), a pump, and an autosampler.
- Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 10 minutes.
- Sample Preparation: A stock solution of **7-Bromo-2-methylquinoline** is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter.
- Analysis:
 - Injection Volume: 10 µL.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of 254 nm.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

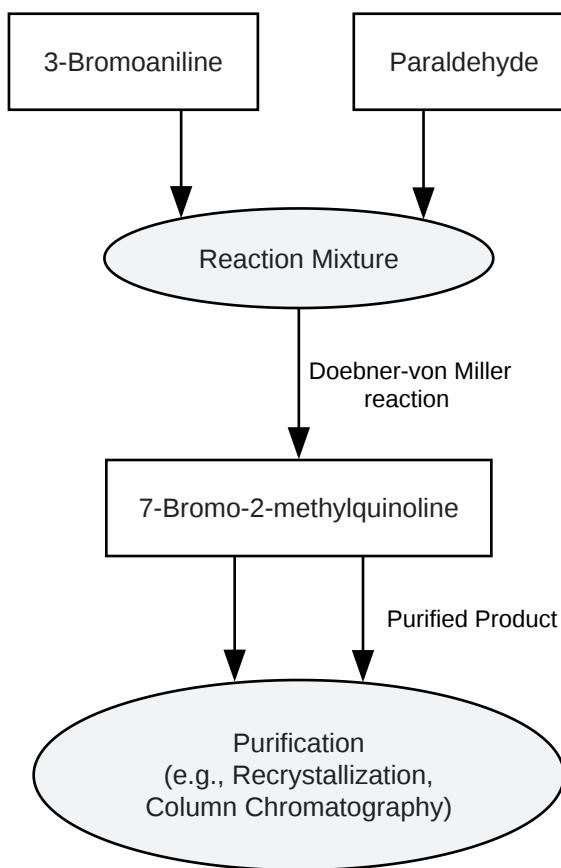

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of **7-Bromo-2-methylquinoline** and identifying any proton-containing impurities.

Methodology:

- Sample Preparation: 5-10 mg of the **7-Bromo-2-methylquinoline** sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Data Acquisition: A standard ¹H NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are analyzed to confirm the expected molecular structure. The presence of unexpected peaks may indicate impurities.

Workflow for Purity Analysis

The following diagram illustrates a general workflow for the comprehensive purity analysis of a **7-Bromo-2-methylquinoline** solid sample.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the purity analysis of **7-Bromo-2-methylquinoline**.

Synthesis Overview

The synthesis of **7-Bromo-2-methylquinoline** can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline.^[1] Another synthetic route starts from 3-bromoaniline and paraldehyde. The diagram below outlines a generalized synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **7-Bromo-2-methylquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 7-BROMO-2-METHYLQUINOLINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Purity and appearance of 7-Bromo-2-methylquinoline solid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280046#purity-and-appearance-of-7-bromo-2-methylquinoline-solid\]](https://www.benchchem.com/product/b1280046#purity-and-appearance-of-7-bromo-2-methylquinoline-solid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com